molecular formula C12H19NO3 B2973326 Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate CAS No. 2490418-70-5

Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate

Cat. No.: B2973326
CAS No.: 2490418-70-5
M. Wt: 225.288
InChI Key: ZTEWBUHQDAVELT-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.29 g/mol . It is known for its unique structure, which includes a morpholine ring substituted with ethynyl and methyl groups, and a tert-butyl ester functional group. This compound is used in various chemical and pharmaceutical research applications due to its reactivity and functional properties.

Preparation Methods

The synthesis of tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with ethynyl and methyl substituents. . The reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the morpholine ring can form coordination complexes with metal ions. These interactions can modulate the activity of biological targets and pathways, leading to various biological effects .

Comparison with Similar Compounds

Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

IUPAC Name

tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-6-12(5)9-15-8-7-13(12)10(14)16-11(2,3)4/h1H,7-9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEWBUHQDAVELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1C(=O)OC(C)(C)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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